Cas no 308292-87-7 (N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide)

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a specialized heterocyclic compound featuring a thiazole core linked to a nitrothiophene carboxamide moiety. Its structural complexity, incorporating both acetyl and phenyl substituents, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of the nitro group enhances reactivity, facilitating further functionalization, while the thiazole-thiophene framework contributes to potential biological activity. This compound is particularly useful in the synthesis of novel drug candidates, especially those targeting infectious diseases or inflammatory pathways. Its high purity and well-defined structure ensure reproducibility in research applications. Suitable for controlled reactions, it offers researchers a versatile building block for developing pharmacologically active molecules.
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide structure
308292-87-7 structure
Product Name:N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide
CAS No:308292-87-7
MF:C16H11N3O4S2
MW:373.406240701675
CID:6430216
PubChem ID:1631958
Update Time:2025-10-21

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide
    • 308292-87-7
    • CB02966
    • AKOS002379196
    • SR-01000228771
    • SR-01000228771-1
    • F1759-0041
    • N-(5-acetyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide
    • BIM-0001351.P001
    • SMSF0014725
    • Cambridge id 6134277
    • CBMicro_001563
    • 2-Thiophenecarboxamide, N-(5-acetyl-4-phenyl-2-thiazolyl)-5-nitro-
    • Inchi: 1S/C16H11N3O4S2/c1-9(20)14-13(10-5-3-2-4-6-10)17-16(25-14)18-15(21)11-7-8-12(24-11)19(22)23/h2-8H,1H3,(H,17,18,21)
    • InChI Key: HJFFKRXJHNQSBI-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NC(C3=CC=CC=C3)=C(C(C)=O)S2)=O)SC([N+]([O-])=O)=CC=1

Computed Properties

  • Exact Mass: 373.01909819g/mol
  • Monoisotopic Mass: 373.01909819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 536
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 161Ų

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide Pricemore >>

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Additional information on N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide

N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS No. 308292-87-7): An Overview of a Promising Compound in Medicinal Chemistry

N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS No. 308292-87-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and is characterized by its unique structural features, which include a thiazole ring, an acetyl group, and a nitrothiophene moiety. These structural elements contribute to its diverse biological activities and make it a valuable candidate for further research and development.

The chemical structure of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS No. 308292-87-7) is particularly noteworthy for its ability to interact with various biological targets. The thiazole ring is known for its bioisosteric properties, which allow it to mimic the functionalities of other heterocyclic systems. The acetyl group adds a hydrophobic character, enhancing the compound's ability to penetrate cell membranes. The nitrothiophene moiety, on the other hand, imparts redox activity and can modulate cellular processes such as inflammation and oxidative stress.

Recent studies have highlighted the potential of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide in various therapeutic areas. One of the most promising applications is in the treatment of inflammatory diseases. In vitro and in vivo experiments have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a valuable candidate for the development of new anti-inflammatory drugs.

Additionally, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide has demonstrated significant antiproliferative activity against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. This makes it a potential lead compound for the development of novel anticancer agents. The selective cytotoxicity observed in cancer cells, while sparing normal cells, further underscores its therapeutic potential.

The pharmacokinetic properties of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide have also been investigated to assess its suitability for clinical use. Preliminary studies indicate that it has favorable oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. However, further research is needed to optimize its pharmacokinetic profile and enhance its therapeutic index.

In terms of safety, initial toxicity studies have shown that N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide has a relatively low toxicity profile at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are necessary to ensure its long-term safety and efficacy in human patients.

The synthetic route for preparing N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS No. 308292-87-7) has been well-documented in the literature. The synthesis typically involves several steps, including the formation of the thiazole ring through condensation reactions and subsequent functionalization to introduce the acetyl and nitro groups. The optimization of these synthetic steps is crucial for achieving high yields and purity levels, which are essential for both research and commercial applications.

In conclusion, N-(5-acetyl-4-phenyll1,3-thiazollelyyl)l)l)l)l)l)l)l)l) -5-nitrothiophene-l-caroxyamidel-caroxyamidel-caroxyamidel-caroxyamidel-caroxyamidel-caroxyamidel-caroxyamid (CAS No. 308292-l-l-l-l-l-l-l-l-l-l-l-l) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation in medicinal chemistry. As research continues to advance our understanding of this compound's mechanisms of action and safety profile, it holds great promise for contributing to the development of new treatments for inflammatory diseases and cancer.

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